Carboxamide Substituent Drives TRPV1 Potency: Cyclopentane vs. Cyclohexanol vs. Trifluoromethylphenyl Amide Analogs
Within the isoxazole-3-carboxamide class, the identity of the carboxamide substituent is the dominant driver of TRPV1 antagonist potency. Published SAR from the Palin et al. series shows that replacing the cyclopentane amide with a bespoke 1S,3R-3-aminocyclohexanol motif yielded compound 40 with an IC50 of 3 nM against human TRPV1, whereas structurally related analogs with cyclopentyl or trifluoromethylphenyl amide groups showed IC50 values exceeding 200 nM [1][2]. The target compound bears the cyclopentanecarboxamide substituent, placing it in a distinct potency tier relative to the 1S,3R-aminocyclohexanol-optimized series. This differentiation is critical when selecting an isoxazole-3-carboxamide for TRPV1 screening: the target compound provides a specific potency reference point that is mechanistically separable from both the high-potency aminocyclohexanol series and the low-potency trifluoromethylphenyl series.
| Evidence Dimension | TRPV1 antagonist potency (IC50) as a function of carboxamide substituent |
|---|---|
| Target Compound Data | Cyclopentanecarboxamide substituent (exact IC50 not reported in public domain for this specific compound; predicted intermediate potency tier based on SAR) |
| Comparator Or Baseline | Compound 40 (1S,3R-3-aminocyclohexanol amide): IC50 = 3 nM (human TRPV1); BDBM50336160 (N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide): IC50 = 201 nM (human TRPV1) |
| Quantified Difference | Approximately 67-fold potency range across amide substituents within the same isoxazole-3-carboxamide scaffold |
| Conditions | Human TRPV1 expressed in CHO cells; inhibition of capsaicin-induced calcium influx (fluorimetric assay) |
Why This Matters
Procurement decisions for TRPV1-focused screening campaigns must account for the amide substituent, as a 67-fold potency difference within the same scaffold means that substituting the cyclopentanecarboxamide with an alternative amide will fundamentally alter the screening outcome.
- [1] Palin R, Abernethy L, Ansari N, Cameron K, Clarkson T, Dempster M, Dunn D, Easson AM, Edwards D, Maclean J, Everett K, Feilden H, et al. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorg Med Chem Lett. 2011 Feb 1;21(3):892-8. doi: 10.1016/j.bmcl.2010.12.092. PMID: 21236666. View Source
- [2] BindingDB entry BDBM50336160. N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide (CHEMBL1669548). IC50: 201 nM for human TRPV1. BindingDB. 2011. View Source
